molecular formula C19H21N3S B14245809 4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365428-93-9

4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B14245809
CAS No.: 365428-93-9
M. Wt: 323.5 g/mol
InChI Key: PTMGVTIHDDDXHY-UHFFFAOYSA-N
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Description

4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a pyridine ring, and it is substituted with ethyl, propylphenyl, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the ethyl and propylphenyl groups. This can be achieved using Grignard reagents or organolithium compounds.

    Cyclization: The substituted thiazole is then cyclized with a pyridine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole Derivatives: These compounds share the thiazole ring and amine group but differ in their substituents.

    Pyridine Derivatives: Compounds with a pyridine ring and various substituents.

Uniqueness

4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its specific combination of substituents and the fusion of thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

365428-93-9

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

4-[2-ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C19H21N3S/c1-3-6-13-7-5-8-14(11-13)18-19(23-17(4-2)22-18)15-9-10-21-16(20)12-15/h5,7-12H,3-4,6H2,1-2H3,(H2,20,21)

InChI Key

PTMGVTIHDDDXHY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)C2=C(SC(=N2)CC)C3=CC(=NC=C3)N

Origin of Product

United States

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